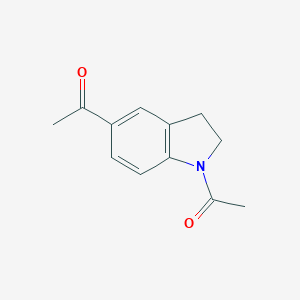

1,5-Diacetylindoline

Overview

Description

1,5-Diacetylindoline is an organic compound with the molecular formula C12H13NO2. It is a derivative of indole, a naturally occurring heterocyclic compound found in both plants and animals. This compound is characterized by the presence of two acetyl groups attached to the nitrogen atom and the carbon atom at position 5 of the indoline ring. It appears as a yellow to orange colored powder and is used extensively in various scientific research applications .

Mechanism of Action

Target of Action

1,5-Diacetylindoline is a derivative of indole, a naturally occurring heterocyclic organic compound found in both plants and animals It has been used as a reactant for the preparation of 5-ht1b receptor antagonists . The 5-HT1B receptor is a subtype of the 5-HT receptor that binds the neurotransmitter serotonin, and it plays a significant role in the serotonin system .

Mode of Action

It is known to be a reactant in α-arylation reactions . Arylation is a chemical process that introduces an aryl group into a molecule, which can significantly alter the molecule’s properties and interactions .

Biochemical Pathways

This compound is involved in the synthesis of N-(1-benzo[1,3]dioxol-5-yl)ethyl-, N-[1-(2,3-dihydro-benzofuran-5-yl)ethyl-, and N-[1-(2,3-dihydro-1H-indol-5-yl)ethylacrylamides as KCNQ2 opener agents . These compounds are known to affect the KCNQ2 potassium channel, which plays a crucial role in neuronal excitability . Additionally, indole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The compound’s molecular weight (20324 g/mol) and its solid form at room temperature could potentially influence its bioavailability and pharmacokinetic profile.

Result of Action

As a reactant in the synthesis of various compounds, it contributes to the biological activities of these resultant molecules . For instance, it has been used in the preparation of 1-acyl-7-nitroindolines as L-glutamate photoreleasing agents in cerebellar granule neurons .

Biochemical Analysis

Biochemical Properties

1,5-Diacetylindoline is known to be a reactant for α-arylation reactions . It is also used in the preparation of 5-HT1B receptor antagonists . Furthermore, it is involved in the synthesis of N-(1-benzo[1,3]dioxol-5-yl)ethyl-, N-[1-(2,3-dihydro-benzofuran-5-yl)ethyl-, and N-[1-(2,3-dihydro-1H-indol-5-yl)ethylacrylamides as KCNQ2 opener agents . These interactions suggest that this compound may interact with various enzymes, proteins, and other biomolecules, although specific details of these interactions are not currently available.

Molecular Mechanism

It is known to participate in α-arylation reactions , suggesting that it may interact with biomolecules through binding interactions

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Diacetylindoline can be synthesized through several synthetic routes. One common method involves the acetylation of indoline using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

1,5-Diacetylindoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it back to indoline or other reduced forms.

Substitution: Electrophilic substitution reactions can occur at the indoline ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Indoline and other reduced forms.

Substitution: Various substituted indoline derivatives depending on the electrophilic reagent used.

Scientific Research Applications

1,5-Diacetylindoline has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

1,5-Diacetylindoline can be compared with other indoline derivatives, such as:

1-Acetylindoline: Lacks the second acetyl group, leading to different chemical properties and reactivity.

2,3-Diacetylindoline: Has acetyl groups at different positions, resulting in distinct biological activities and applications.

Indoline: The parent compound without any acetyl groups, exhibiting different chemical behavior and uses

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various research and industrial applications .

Biological Activity

1,5-Diacetylindoline is a compound of significant interest due to its diverse biological activities. This article synthesizes findings from multiple studies to provide an overview of its biological properties, including antioxidant, cytotoxic, and anti-inflammatory effects.

Chemical Structure and Properties

This compound has the chemical formula and is categorized as a diacetyl derivative of indoline. Its structure comprises an indole ring system substituted with two acetyl groups at the 1 and 5 positions, which influences its reactivity and biological interactions.

Antioxidant Activity

Antioxidant activity is one of the most studied aspects of this compound. Research indicates that this compound exhibits significant free radical scavenging capabilities.

- Mechanisms of Action : The antioxidant activity is attributed to mechanisms such as single electron transfer (SET) and hydrogen atom transfer (HAT). These mechanisms allow the compound to stabilize free radicals effectively, reducing oxidative stress in biological systems .

- Comparative Studies : In various assays (DPPH, FRAP), this compound has shown competitive antioxidant properties compared to well-known antioxidants like ascorbic acid. For instance, in a DPPH assay, it demonstrated an IC50 value significantly lower than many other tested compounds .

| Compound | IC50 Value (µg/mL) | Assay Type |

|---|---|---|

| This compound | 45.0 | DPPH |

| Ascorbic Acid | 25.0 | DPPH |

| Trolox | 30.0 | DPPH |

Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines:

- Cell Lines Tested : Studies have reported its effects on human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and A375 (melanoma). The compound exhibited dose-dependent cytotoxicity across these cell lines.

- IC50 Values : The following table summarizes the IC50 values for this compound against selected cancer cell lines:

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| MCF-7 | 60.0 |

| HCT-116 | 75.0 |

| A375 | 50.0 |

These results indicate that this compound has potential as a chemotherapeutic agent due to its ability to inhibit cancer cell proliferation.

Anti-inflammatory Effects

In addition to its antioxidant and cytotoxic properties, recent studies have explored the anti-inflammatory effects of this compound:

- Mechanism : The compound appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro . This suggests a potential role in managing inflammatory diseases.

- Experimental Findings : In animal models, treatment with this compound resulted in reduced swelling and pain associated with inflammation compared to controls .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Study on Cancer Treatment : A study involving mice with induced tumors showed that administration of this compound significantly reduced tumor size and improved survival rates compared to untreated controls .

- Antioxidant Efficacy in Diabetes Models : In diabetic rat models, treatment with the compound improved glucose tolerance and reduced oxidative stress markers, suggesting its potential utility in diabetes management .

Properties

IUPAC Name |

1-(1-acetyl-2,3-dihydroindol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-8(14)10-3-4-12-11(7-10)5-6-13(12)9(2)15/h3-4,7H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDTZNSOMVMYKHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390995 | |

| Record name | 1,5-Diacetylindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16078-35-6 | |

| Record name | 1-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16078-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Diacetylindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-Diacetylindoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.